molecular formula C12H18ClNS B5098536 4-[(3-methylphenyl)thio]piperidine hydrochloride

4-[(3-methylphenyl)thio]piperidine hydrochloride

Cat. No.: B5098536
M. Wt: 243.80 g/mol
InChI Key: CYRKZHYEEIUTNO-UHFFFAOYSA-N
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Description

4-[(3-methylphenyl)thio]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNS. It is a piperidine derivative where the piperidine ring is substituted with a 3-methylphenylthio group. This compound is often used in chemical research and has various applications in different scientific fields.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-[(3-methylphenyl)thio]piperidine hydrochloride can provide detailed safety and hazard information . It’s important to handle all chemicals with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylphenyl)thio]piperidine hydrochloride typically involves the reaction of 4-piperidone with 3-methylthiophenol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylphenyl)thio]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioether group, yielding a piperidine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives without the thioether group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-methylphenyl)thio]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modulation of biological pathways.

    Medicine: It may be investigated for potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)thio]piperidine hydrochloride involves its interaction with specific molecular targets. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The piperidine ring may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)thio]piperidine hydrochloride
  • 4-[(3-fluorophenyl)thio]piperidine hydrochloride
  • 4-[(3-bromophenyl)thio]piperidine hydrochloride

Uniqueness

4-[(3-methylphenyl)thio]piperidine hydrochloride is unique due to the presence of the 3-methylphenylthio group, which can impart distinct chemical and biological properties compared to other similar compounds. The methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-methylphenyl)sulfanylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRKZHYEEIUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882863-88-9
Record name 4-((3-METHYLPHENYL)THIO)PIPERIDINE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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